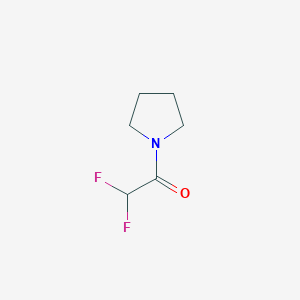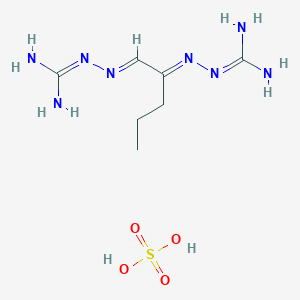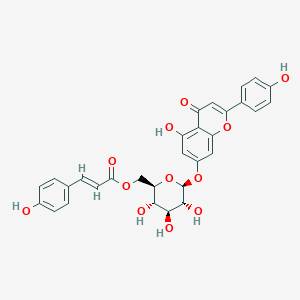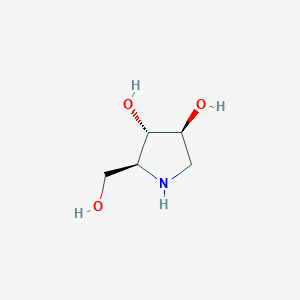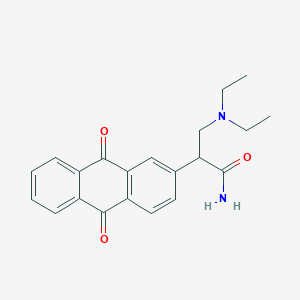
2-(9,10-Dioxo-2-anthracenyl)-3-(diethylamino)-propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(9,10-Dioxo-2-anthracenyl)-3-(diethylamino)-propanamide, also known as DAPTA, is a small molecule compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon that has been used extensively in the synthesis of organic compounds.
Wirkmechanismus
The mechanism of action of 2-(9,10-Dioxo-2-anthracenyl)-3-(diethylamino)-propanamide involves the inhibition of the protein-protein interaction between the chemokine receptor CXCR4 and its ligand CXCL12. This interaction plays a crucial role in the migration and homing of immune cells, and the inhibition of this interaction can lead to the suppression of inflammatory responses and the inhibition of cancer cell migration.
Biochemical and Physiological Effects:
2-(9,10-Dioxo-2-anthracenyl)-3-(diethylamino)-propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the migration of immune cells and cancer cells, as well as the production of pro-inflammatory cytokines. Additionally, 2-(9,10-Dioxo-2-anthracenyl)-3-(diethylamino)-propanamide has been shown to have anti-angiogenic properties, which may make it useful in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
2-(9,10-Dioxo-2-anthracenyl)-3-(diethylamino)-propanamide has a number of advantages and limitations for use in laboratory experiments. One advantage is its relatively low cost and ease of synthesis. Additionally, 2-(9,10-Dioxo-2-anthracenyl)-3-(diethylamino)-propanamide has been shown to have a high degree of specificity for the CXCR4 receptor, making it a useful tool for studying the role of this receptor in various biological processes. However, one limitation of 2-(9,10-Dioxo-2-anthracenyl)-3-(diethylamino)-propanamide is its relatively low potency, which may limit its usefulness in certain applications.
Zukünftige Richtungen
There are a number of future directions for research involving 2-(9,10-Dioxo-2-anthracenyl)-3-(diethylamino)-propanamide. One area of research involves the development of more potent analogs of 2-(9,10-Dioxo-2-anthracenyl)-3-(diethylamino)-propanamide, which may have greater efficacy in the treatment of various diseases. Additionally, there is interest in studying the role of CXCR4 in various biological processes, and 2-(9,10-Dioxo-2-anthracenyl)-3-(diethylamino)-propanamide may be a useful tool for these studies. Finally, there is interest in developing new drugs based on 2-(9,10-Dioxo-2-anthracenyl)-3-(diethylamino)-propanamide and its derivatives, which may have applications in the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of 2-(9,10-Dioxo-2-anthracenyl)-3-(diethylamino)-propanamide involves the reaction of 9,10-anthraquinone with diethylamine and acryloyl chloride. This reaction results in the formation of the 2-(9,10-Dioxo-2-anthracenyl)-3-(diethylamino)-propanamide compound, which can be purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(9,10-Dioxo-2-anthracenyl)-3-(diethylamino)-propanamide has been extensively studied for its potential applications in scientific research. One of the main areas of research involves the development of new drugs for the treatment of various diseases. 2-(9,10-Dioxo-2-anthracenyl)-3-(diethylamino)-propanamide has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
105532-68-1 |
|---|---|
Produktname |
2-(9,10-Dioxo-2-anthracenyl)-3-(diethylamino)-propanamide |
Molekularformel |
C21H22N2O3 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
3-(diethylamino)-2-(9,10-dioxoanthracen-2-yl)propanamide |
InChI |
InChI=1S/C21H22N2O3/c1-3-23(4-2)12-18(21(22)26)13-9-10-16-17(11-13)20(25)15-8-6-5-7-14(15)19(16)24/h5-11,18H,3-4,12H2,1-2H3,(H2,22,26) |
InChI-Schlüssel |
NZCXJJBEJUBDAN-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)C(=O)N |
Kanonische SMILES |
CCN(CC)CC(C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)C(=O)N |
Synonyme |
3-diethylamino-2-(9,10-dioxoanthracen-2-yl)propanamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]-](/img/structure/B28594.png)
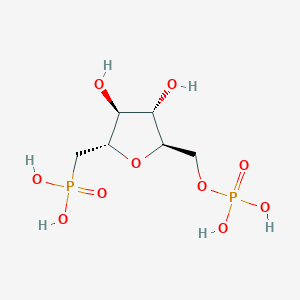
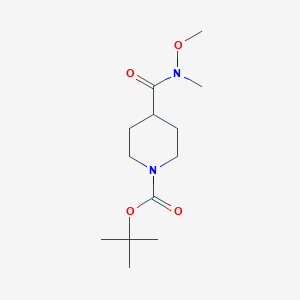
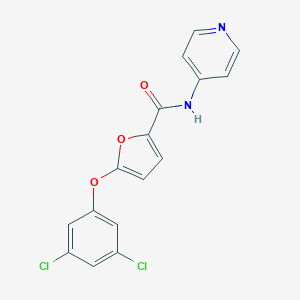
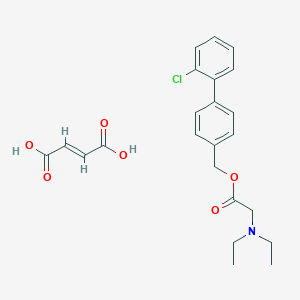


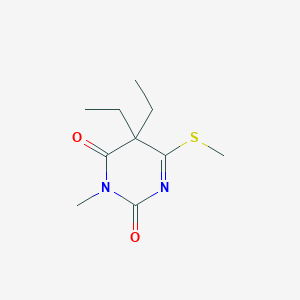
![7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI)](/img/structure/B28622.png)
